molecular formula C7H5BrF2 B031501 2,4-Difluorobenzyl bromide CAS No. 23915-07-3

2,4-Difluorobenzyl bromide

Cat. No.: B031501
CAS No.: 23915-07-3
M. Wt: 207.01 g/mol
InChI Key: IBLMYGXJKQIGSN-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2,4-difluorobenzene is an organic compound with the molecular formula C7H5BrF2 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group and two fluorine atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2,4-difluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2,4-difluorotoluene. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of 1-(Bromomethyl)-2,4-difluorobenzene may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Mechanism of Action

The mechanism by which 1-(Bromomethyl)-2,4-difluorobenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. The presence of fluorine atoms can influence the reactivity and stability of the compound by altering the electron density on the benzene ring .

Comparison with Similar Compounds

  • 1-(Bromomethyl)-4-fluorobenzene
  • 1-(Bromomethyl)-2-fluorobenzene
  • 1-(Bromomethyl)-3,5-difluorobenzene

Comparison: 1-(Bromomethyl)-2,4-difluorobenzene is unique due to the specific positioning of the fluorine atoms, which can significantly affect its chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different reactivity patterns in substitution and oxidation reactions, making it valuable for specific synthetic applications .

Properties

IUPAC Name

1-(bromomethyl)-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLMYGXJKQIGSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178627
Record name 1-(Bromomethyl)-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23915-07-3
Record name 2,4-Difluorobenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23915-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-2,4-difluorobenzene
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Record name 1-(Bromomethyl)-2,4-difluorobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-2,4-difluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper focuses on 1,2,4-triazolium derivatives as potential antimicrobial agents. How does 1-(Bromomethyl)-2,4-difluorobenzene fit into this research?

A1: 1-(Bromomethyl)-2,4-difluorobenzene serves as a crucial starting material in the synthesis of the 1,2,4-triazolium derivatives investigated in the study []. While the paper doesn't delve into the specific reaction mechanism, it highlights that this compound reacts with 1H-1,2,4-triazole to introduce the 2,4-difluorobenzyl substituent onto the triazole ring. This substitution is critical as the study demonstrates that the type of substituent on the triazolium ring significantly influences the compound's antimicrobial activity.

Q2: Can you elaborate on the Structure-Activity Relationship (SAR) insights gleaned from the research, particularly concerning the role of the 2,4-difluorobenzyl group introduced by 1-(Bromomethyl)-2,4-difluorobenzene?

A2: The research emphasizes that the antimicrobial activity of the synthesized triazolium derivatives is directly influenced by the type of substituent, alkyl chain length, and the number of triazolium rings []. While the study doesn't isolate the specific contribution of the 2,4-difluorobenzyl group, it highlights that compounds containing this group, such as 1‐(2,4‐Difluorobenzyl)‐4‐dodecyl‐1H‐1,2,4‐triazol‐4‐ium bromide, exhibited potent activity against both bacterial and fungal strains. This suggests that the presence of the 2,4-difluorobenzyl moiety contributes favorably to the overall antimicrobial profile. Further studies focusing on systematically modifying this substituent would provide more specific insights into its SAR.

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